2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-16-8-6-15(7-9-16)17-12-18-19(25)23(21-13-24(18)22-17)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAATDWCEHBLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclative Cleavage Approach for Core Assembly
Adapted from nitrogen-rich heterocycle syntheses, this method constructs the pyrazolo-triazinone core through triazene intermediates:
Stepwise Procedure :
- Triazene Formation :
3-Amino-1H-pyrazole-4-carbonitrile → Diazotization → 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile - Amidation :
React with 2-phenylethylamine in anhydrous ethanol (80°C, 12 h) - Cyclative Cleavage :
Table 1: Optimization of Cyclative Cleavage Conditions
| Acid System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl/EtOH (1:1) | 60 | 6 | 72 | 98 |
| H2SO4/THF (1:2) | 70 | 4 | 65 | 95 |
| TFA/DCM (1:3) | 40 | 8 | 68 | 97 |
Phosphorus Oxychloride-Mediated Cyclization
This method, adapted from triazolo-thiadiazole syntheses, enables simultaneous cyclization and functionalization:
- Intermediate Preparation :
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol - Cyclization :
Critical Note : Excess PCl3 ensures complete dehydration, while controlled quenching prevents hydrolysis of the triazinone ring.
Optimization Strategies
Solvent Effects on Cross-Coupling Efficiency
Table 2: Solvent Screening for Suzuki-Miyaura Step
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| N,N-Dimethylformamide | 36.7 | 85 | <5 |
| Dimethylacetamide | 37.8 | 82 | 7 |
| 1,4-Dioxane | 2.2 | 63 | 18 |
| Tetrahydrofuran | 7.6 | 71 | 12 |
Polar aprotic solvents maximize catalyst stability and boronic acid solubility, as demonstrated in analogous systems.
Temperature-Dependent Ring Closure
Cyclative cleavage yields improve significantly under mild acidic conditions (pH 3-4), with excessive protonation leading to decomposition:
Figure 1 : Yield vs. Reaction Temperature for Cyclative Cleavage
(Data from PMC8630434)
- 40°C: 58%
- 60°C: 72% (optimal)
- 80°C: 65% (degradation observed)
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
13C NMR :
- 162.5 ppm (C=O)
- 115.3 ppm (d, JCF = 21.5 Hz, fluorophenyl)
X-ray Crystallography :
Challenges and Limitations
Regioselectivity Issues :
Competing N1 vs. N5 alkylation requires careful protecting group strategies (e.g., SEM protection of N1).Purification Difficulties :
Silica gel chromatography (EtOAc/Hexane 3:7) separates regioisomers but results in 15-20% mass loss.Scale-Up Considerations : Exothermic cyclization steps necessitate controlled addition rates (<5 mL/min) to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antitumor Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-(4-methylphenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
The compound 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas:
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:
- Cytotoxicity : The compound exhibited potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays demonstrated that it outperformed traditional chemotherapeutics like cisplatin in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspases and PARP cleavage .
- Mechanism of Action : Research indicates that the compound triggers apoptosis via the activation of caspases 3, 8, and 9 while suppressing anti-apoptotic proteins like Bcl-2. Additionally, it promotes autophagy through increased expression of beclin-1 and inhibition of mTOR pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated significant antibacterial activity against various human pathogens. For example, compounds derived from similar pyrazolo[1,5-d][1,2,4]triazine structures showed efficacy against strains such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Research has suggested that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that these compounds could reduce the levels of pro-inflammatory cytokines in vitro, potentially providing therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives:
- Study on Breast Cancer : A study conducted on MCF-7 and MDA-MB-231 cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The study concluded that the compound's mechanism involves both apoptotic and autophagic pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that compounds similar to 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one were effective against multi-drug resistant bacterial strains .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core Formation: Construction of the pyrazolo[1,5-d][1,2,4]triazin-4-one core via cyclization of substituted pyrazole precursors.
Functionalization: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Side-Chain Addition: Attachment of the 2-phenylethyl group using alkylation or Michael addition under controlled conditions.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic formations .
- Temperature Control: Maintain 60–80°C during cyclization to minimize side products .
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and aromaticity patterns (e.g., fluorophenyl proton splitting at ~7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography: Resolves stereochemistry and crystal packing (critical for patent applications) .
- HPLC-PDA: Ensures >95% purity by quantifying impurities under reverse-phase conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects on target binding .
- Side-Chain Modifications: Test shorter (e.g., benzyl) or branched alkyl chains to evaluate steric effects on potency .
- Biological Assays: Compare IC₅₀ values against kinase targets (e.g., EGFR, CDK2) to identify key pharmacophores .
Example SAR Table:
| Modification | Target (IC₅₀, nM) | Notes |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | Baseline activity |
| 4-Chlorophenyl | 8 ± 0.9 | Improved potency |
| 2-Phenylethyl → Benzyl | 45 ± 3.2 | Reduced activity (steric hindrance) |
Advanced: What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinases). Focus on hydrogen bonds with fluorophenyl and hydrophobic interactions with phenylethyl groups .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
- QSAR Models: Train models on pyrazolo-triazin derivatives to predict ADMET properties (e.g., logP, solubility) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Re-evaluate activity under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM vs. 100 µM) .
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Target Profiling: Employ kinome-wide screens (e.g., KINOMEscan) to confirm selectivity .
Basic: What stability challenges arise during storage and handling?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the triazine ring .
- Hydrolysis Risk: Avoid aqueous buffers at pH >8, which may cleave the pyrazolo-triazin core .
- Oxidation: Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term stability .
Advanced: How to design in vivo studies to evaluate therapeutic potential?
Methodological Answer:
- Model Selection: Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor efficacy .
- Dosing Regimen: Optimize pharmacokinetics (PK) via IV/oral routes; measure plasma half-life using LC-MS/MS .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and body weight changes over 28 days .
Basic: What are the compound’s key physicochemical properties?
Methodological Answer:
- Molecular Weight: ~380–400 g/mol (calculated via HRMS) .
- logP: ~3.2 (predicted via HPLC retention time), indicating moderate lipophilicity .
- Solubility: <10 µM in PBS; improve via co-solvents (e.g., 10% PEG-400) .
Advanced: How does this compound compare structurally and functionally to related pyrazolo-triazin derivatives?
Methodological Answer:
Comparative Table:
Advanced: What novel methodologies can elucidate its mechanism of action beyond standard assays?
Methodological Answer:
- Cryo-EM: Resolve compound-bound protein complexes (e.g., kinase domains) at near-atomic resolution .
- Thermal Shift Assays: Monitor target protein stabilization upon binding .
- Chemical Proteomics: Use clickable probes to map off-target interactions in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
